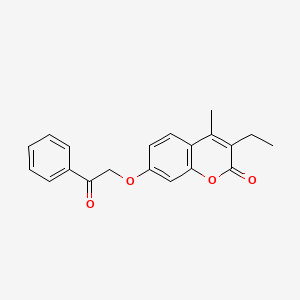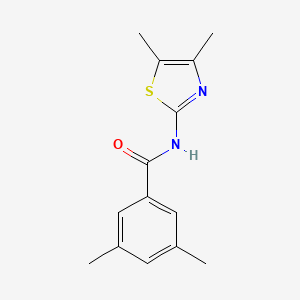![molecular formula C13H16N2O2 B5715181 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole, also known as EKI-785, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of imidazole-based inhibitors that target the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which play critical roles in regulating cell growth and survival.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole involves the inhibition of EGFR family members through binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream signaling molecules, which are critical for cell growth and survival. By blocking these pathways, 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole induces cell cycle arrest and apoptosis, leading to the suppression of tumor growth.
Biochemical and Physiological Effects
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting EGFR family members, the compound also downregulates the expression of several other signaling proteins, including Akt, ERK, and STAT3. These proteins are involved in various cellular processes, including proliferation, survival, and angiogenesis. By blocking their activity, 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole can reduce the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole is its potency and selectivity for EGFR family members. This allows for effective targeting of cancer cells while minimizing off-target effects. Additionally, the compound has shown promise in overcoming resistance to other EGFR inhibitors, making it a potential treatment option for patients who have failed other therapies.
However, there are also several limitations to using 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole in lab experiments. One of the main challenges is the low solubility of the compound, which can limit its bioavailability and efficacy. Additionally, the synthesis of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole is complex and time-consuming, which can make it difficult to produce large quantities for use in experiments.
Direcciones Futuras
There are several potential future directions for the study of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole and related compounds. One area of focus is the development of more potent and selective inhibitors that can overcome resistance to current therapies. Additionally, researchers are exploring the use of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole in combination with other drugs to enhance its efficacy and reduce side effects. Finally, there is ongoing research into the use of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole in different types of cancer, including breast, lung, and pancreatic cancer, to determine its potential as a broad-spectrum therapy.
Conclusion
In conclusion, 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole, or 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole, is a promising small molecule inhibitor that has shown potential as a therapeutic agent in cancer treatment. The compound targets EGFR family members and has demonstrated potent antitumor activity in preclinical studies. While there are limitations to using 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole in lab experiments, ongoing research is exploring its potential as a treatment option for patients with various types of cancer.
Métodos De Síntesis
The synthesis of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole involves several steps, including the reaction of 4-ethoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-ethoxyphenoxy)ethylamine. This intermediate is then reacted with imidazole-1-carboxaldehyde in the presence of a catalyst to yield 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole. The overall yield of this process is around 20-25%, and the purity of the final product can be improved through various purification techniques.
Aplicaciones Científicas De Investigación
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the activity of EGFR family members, including EGFR, HER2, and HER4, which are frequently overexpressed or mutated in various types of cancer. In preclinical studies, 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole has demonstrated potent antitumor activity against a range of cancer cell lines, including those that are resistant to other EGFR inhibitors.
Propiedades
IUPAC Name |
1-[2-(4-ethoxyphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-16-12-3-5-13(6-4-12)17-10-9-15-8-7-14-11-15/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEBQNQVZFCNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

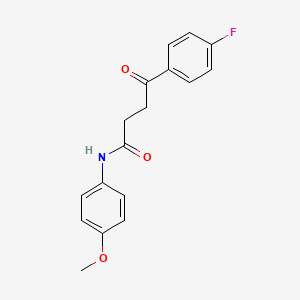
![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
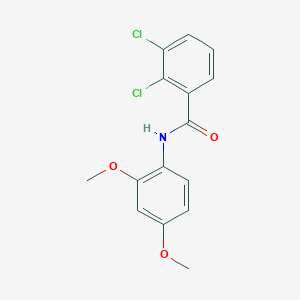
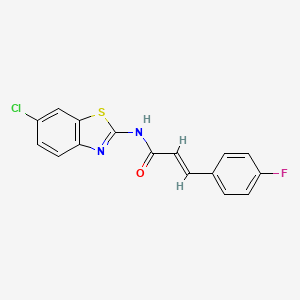
![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)
![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)
![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)
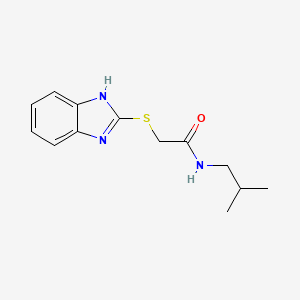
![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)

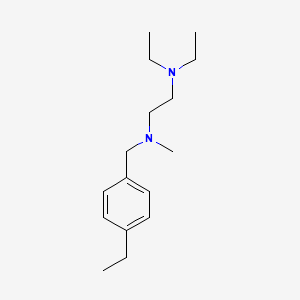
![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)
